molecular formula C13H13ClN2O3 B1593767 1-(((3-Nitrobenzyl)oxy)methyl)pyridin-1-ium chloride CAS No. 3009-13-0

1-(((3-Nitrobenzyl)oxy)methyl)pyridin-1-ium chloride

Cat. No.: B1593767
CAS No.: 3009-13-0
M. Wt: 280.7 g/mol
InChI Key: BITDLWAQPKSXTF-UHFFFAOYSA-M
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Description

1-(((3-Nitrobenzyl)oxy)methyl)pyridin-1-ium chloride is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound consists of a pyridinium ion substituted with a 3-nitrobenzyl group, linked via an oxy-methyl bridge, and is paired with a chloride ion.

Biochemical Analysis

Biochemical Properties

1-(((3-Nitrobenzyl)oxy)methyl)pyridin-1-ium chloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with acetylcholinesterase and butyrylcholinesterase, enzymes involved in neurotransmitter regulation . The nature of these interactions often involves inhibition or modulation of enzyme activity, which can have downstream effects on biochemical pathways.

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and context. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the acetylcholine neurotransmitter system, which is crucial for neuronal communication . Additionally, it may impact cellular processes such as oxidative stress response and apoptosis, highlighting its potential as a research tool in cell biology.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with acetylcholinesterase involves binding to the enzyme’s active site, thereby preventing the breakdown of acetylcholine . This inhibition can result in increased levels of acetylcholine, affecting neurotransmission and related cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over extended periods or under specific environmental factors . Long-term exposure to this compound can lead to cumulative effects on cellular function, which are essential to monitor in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Low doses may have minimal impact, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses may result in toxicity or adverse effects, such as disruptions in neurotransmitter levels and oxidative stress . Understanding the dosage-response relationship is crucial for determining safe and effective usage in research.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and influence metabolic flux. For example, it may be metabolized by enzymes involved in oxidative reactions, leading to the formation of metabolites that can further interact with cellular components . These interactions can affect overall metabolite levels and cellular homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for predicting the compound’s behavior in biological systems and its potential effects on cellular function.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall impact on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(((3-Nitrobenzyl)oxy)methyl)pyridin-1-ium chloride typically involves the reaction of 3-nitrobenzyl alcohol with pyridine in the presence of a suitable base and a chlorinating agent. The reaction conditions often include:

    Base: Sodium hydroxide or potassium carbonate

    Chlorinating Agent: Thionyl chloride or phosphorus trichloride

    Solvent: Anhydrous conditions using solvents like dichloromethane or toluene

    Temperature: Controlled temperatures ranging from 0°C to room temperature

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may be optimized for large-scale production by adjusting the molar ratios of reactants, reaction time, and purification methods such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(((3-Nitrobenzyl)oxy)methyl)pyridin-1-ium chloride can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the chloride ion can be replaced by other nucleophiles.

    Hydrolysis: The compound can hydrolyze under acidic or basic conditions to yield 3-nitrobenzyl alcohol and pyridine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon

    Substitution: Sodium azide, potassium cyanide

    Hydrolysis: Hydrochloric acid, sodium hydroxide

Major Products

    Reduction: 1-(((3-Aminobenzyl)oxy)methyl)pyridin-1-ium chloride

    Substitution: 1-(((3-Nitrobenzyl)oxy)methyl)pyridin-1-ium azide

    Hydrolysis: 3-Nitrobenzyl alcohol and pyridine

Scientific Research Applications

1-(((3-Nitrobenzyl)oxy)methyl)pyridin-1-ium chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(((3-Nitrobenzyl)oxy)methyl)pyridine
  • 1-(((3-Nitrobenzyl)oxy)methyl)pyridinium bromide
  • 1-(((3-Nitrobenzyl)oxy)methyl)pyridinium iodide

Uniqueness

1-(((3-Nitrobenzyl)oxy)methyl)pyridin-1-ium chloride is unique due to its specific combination of a nitrobenzyl group and a pyridinium ion, which imparts distinct chemical reactivity and biological activity. Its chloride ion also influences its solubility and interaction with other molecules, making it a versatile compound in various applications.

Properties

IUPAC Name

1-[(3-nitrophenyl)methoxymethyl]pyridin-1-ium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N2O3.ClH/c16-15(17)13-6-4-5-12(9-13)10-18-11-14-7-2-1-3-8-14;/h1-9H,10-11H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BITDLWAQPKSXTF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C=C1)COCC2=CC(=CC=C2)[N+](=O)[O-].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40883935
Record name Pyridinium, 1-[[(3-nitrophenyl)methoxy]methyl]-, chloride (1:1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3009-13-0
Record name Pyridinium, 1-[[(3-nitrophenyl)methoxy]methyl]-, chloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3009-13-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridinium, 1-(((3-nitrophenyl)methoxy)methyl)-, chloride (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003009130
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridinium, 1-[[(3-nitrophenyl)methoxy]methyl]-, chloride (1:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pyridinium, 1-[[(3-nitrophenyl)methoxy]methyl]-, chloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40883935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[[(3-nitrophenyl)methoxy]methyl]pyridinium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.208
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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